3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-3-6-17-15(9-11)12(2)19(25-17)20(23)21-14-5-7-16-13(10-14)4-8-18(22)24-16/h3-10H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXBHDEMDHBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization of Substituted o-Hydroxyaldehydes
A robust method for benzofuran synthesis involves copper-mediated cyclization of o-hydroxyaldehydes with alkenes or alkynes. For 3,5-dimethyl substitution, 4,6-dimethylsalicylaldehyde (4,6-dimethyl-2-hydroxybenzaldehyde) serves as the starting material.
Procedure :
- Reactants : 4,6-Dimethylsalicylaldehyde (1.0 eq), methyl acrylate (1.2 eq), CuCl (10 mol%), DBU (1.5 eq), DMF, 80°C.
- Mechanism : The aldehyde undergoes base-mediated deprotonation, forming a phenoxide that coordinates with Cu(I). Nucleophilic attack on methyl acrylate followed by cyclization yields 3,5-dimethylbenzofuran-2-carboxylate.
- Post-treatment : Saponification with NaOH/EtOH converts the ester to the carboxylic acid (yield: 85–92%).
Advantages :
- High regioselectivity for 3,5-dimethyl substitution.
- Compatible with electron-donating groups.
Perkin Rearrangement of 3-Bromo-6,8-dimethylcoumarin
The Perkin rearrangement offers an alternative route via ring contraction of 3-halocoumarins.
Procedure :
- Reactants : 3-Bromo-6,8-dimethylcoumarin (1.0 eq), NaOH (2.0 eq), EtOH, microwave irradiation (100°C, 5 min).
- Mechanism : Base-induced ring opening generates a phenoxide, which attacks the vinyl bromide to form the benzofuran core. Hydrolysis yields 3,5-dimethylbenzofuran-2-carboxylic acid (Figure 1).
- Yield : 95–99% under microwave conditions.
Table 1 : Optimization of Perkin Rearrangement
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 3 | 80–85 |
| Microwave | 0.08 | 95–99 |
Synthesis of 6-Amino-2H-Chromen-2-One
Nitration/Reduction of Coumarin
Direct nitration of coumarin at position 6 is challenging due to preferential nitration at positions 3 and 4. A directed ortho-metalation strategy circumvents this issue.
Procedure :
Pechmann Condensation with 4-Aminoresorcinol
The Pechmann reaction constructs the coumarin skeleton from phenols and β-keto esters.
Procedure :
- Reactants : 4-Aminoresorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), H₂SO₄ (cat.), 80°C, 4 h.
- Yield : 6-Amino-4-methylcoumarin (75%).
Amide Coupling of Fragments
Acid Chloride-Mediated Aminolysis
Activation of the carboxylic acid as an acid chloride enables efficient amide bond formation.
Procedure :
- Acid Chloride Formation :
- Coupling :
Alternative Catalytic Approaches
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates potential biological activities , particularly:
-
Antimicrobial Properties:
- Exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential antifungal activity has also been noted.
- Anticancer Activity:
Medicine
The compound is explored for its potential therapeutic effects in treating diseases such as cancer. Preliminary studies suggest that it may induce apoptosis by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
Case Studies
- Anticancer Research:
- A study investigated the effect of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide on HepG2 cells. Results showed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway modulation.
| Cell Line | Treatment Concentration | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| HepG2 | 10 µM | 70 | Apoptosis via mitochondrial pathway |
| MCF-7 | 20 µM | 65 | Cell cycle arrest in S-phase |
- Antimicrobial Activity:
- In vitro tests demonstrated that the compound exhibited notable antibacterial activity against S. aureus, with an inhibition zone of 15 mm at a concentration of 100 µg/mL.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 12 | 100 |
| S. aureus | 15 | 100 |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin share structural similarities and have been studied for their anticoagulant properties.
Benzofuran Derivatives:
Uniqueness
What sets 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide apart is its unique combination of the benzofuran and coumarin moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .
Biological Activity
3,5-Dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide is a synthetic compound belonging to the coumarin family, noted for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure
The compound's IUPAC name is 3,5-dimethyl-N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide. Its molecular formula is , and it possesses a unique structure that combines benzofuran and coumarin moieties, potentially conferring distinct biological properties not found in other related compounds.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of coumarin compounds have demonstrated significant cytotoxic effects against A549 lung cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that it interacts with key regulatory proteins involved in these processes, although further molecular studies are required to elucidate the exact pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The structural characteristics of benzofuran derivatives contribute to their effectiveness as antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other coumarin and benzofuran derivatives is essential.
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Coumarin/Benzofuran | Low µM range | Active against S. aureus |
| 4-Hydroxycoumarin | Coumarin | 10 µM | Moderate activity |
| Benzofuran Derivative X | Benzofuran | High µM range | Low activity |
This table illustrates that while this compound demonstrates potent biological activities, its efficacy surpasses many similar compounds in both anticancer and antimicrobial contexts.
Case Studies
Recent studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of this compound exhibited significant cytotoxicity against A549 cells. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutic agents .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of benzofuran derivatives indicated that this compound effectively inhibited growth in drug-resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3,5-dimethyl-N-(2-oxo-2H-chromen-6-yl)benzofuran-2-carboxamide?
- Answer : Synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran core. A common approach includes:
Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) to yield the benzofuran scaffold .
Coupling Reactions : Amidation of the benzofuran-2-carboxylic acid derivative with 6-amino-2H-chromen-2-one using coupling agents like EDCI/HOBt in anhydrous DCM .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of coupling agent) and monitor progress via TLC .
Q. How can the structural identity and purity of this compound be validated?
- Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C3/C5 of benzofuran, chromen-2-one linkage) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~406.15 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structure refinement?
- Answer : Address data contradictions using:
- SHELXL Constraints : Apply restraints (e.g., DFIX, SIMU) to disordered methyl or chromenone groups to stabilize refinement .
- Twinned Data Analysis : Use the TWIN/BASF commands in SHELXL for handling twinned crystals, common in benzofuran derivatives due to planar stacking .
- Validation Tools : Check R-factor convergence (target: R1 < 0.05) and analyze residual electron density maps (<0.5 eÅ⁻³) .
Q. What strategies optimize the reaction yield in the presence of competing side products (e.g., over-oxidation)?
- Answer : Mitigate side reactions via:
- Temperature Control : Maintain reactions at 0–5°C during amidation to prevent hydrolysis of the carboxamide .
- Protecting Groups : Temporarily protect the chromenone’s ketone with a trimethylsilyl group to avoid unwanted nucleophilic attacks .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective coupling, reducing byproduct formation .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Answer : Combine molecular docking (e.g., AutoDock Vina) and DFT calculations:
Target Binding : Dock the compound into protein active sites (e.g., kinases) to identify key interactions (e.g., H-bonds with chromenone’s carbonyl).
Electrostatic Potential Maps : Use Gaussian09 to map charge distribution, prioritizing regions (e.g., methyl groups) for hydrophobic modifications .
ADMET Prediction : Employ SwissADME to assess solubility/logP for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
